ANILINE, p-CHLORO-N-METHYL-N-NITROSO-
Description
p-Chloro-N-methyl-N-nitrosoaniline, identified by the CAS number 1007-19-8, is an aromatic N-nitroso compound. nih.gov Its chemical structure consists of a para-chlorinated aniline (B41778) ring N-substituted with both a methyl and a nitroso group. ontosight.ai While specific research solely dedicated to this molecule is limited in publicly accessible literature, its chemical identity places it firmly within the broader and more extensively studied class of N-nitrosamines. Academic inquiry into this compound is primarily driven by its potential mutagenic properties, a characteristic feature of many N-nitroso compounds. ontosight.ai
Interactive Table of Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.59 g/mol |
| IUPAC Name | N-(4-chlorophenyl)-N-methylnitrous amide |
| CAS Number | 1007-19-8 |
| XLogP3 | 2.4 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
| Exact Mass | 170.0246905 |
| Monoisotopic Mass | 170.0246905 |
Data sourced from PubChem. nih.gov
N-nitroso compounds are a diverse group of chemicals that have garnered significant scientific attention due to the carcinogenic potential of many of its members. lgcstandards.comacs.org Research into this class of compounds encompasses their synthesis, reactivity, and biological activity. Aromatic N-nitrosamines, such as p-chloro-N-methyl-N-nitrosoaniline, are a specific subset of this larger family.
A key reaction characteristic of aromatic N-nitrosamines is the Fischer-Hepp rearrangement. This acid-catalyzed reaction involves the migration of the nitroso group from the nitrogen atom to the aromatic ring, typically to the para position. wikipedia.orgbeilstein-journals.orgrsc.org The study of this rearrangement provides insight into the reactivity and potential metabolic pathways of aromatic nitrosamines. The reaction is significant because it allows for the synthesis of C-nitroso aromatic compounds that are not readily accessible through direct nitrosation. wikipedia.org
The biological activity of N-nitroso compounds is often linked to their metabolic activation. For many nitrosamines, this involves enzymatic hydroxylation at the α-carbon, leading to the formation of unstable intermediates that can act as alkylating agents of DNA. nih.gov The presence of different substituents on the aromatic ring and the amine nitrogen can influence the electronic properties of the molecule and, consequently, its reactivity and mutagenicity. nih.gov For instance, studies on substituted N-nitroso-N-(p-substituted-benzyl)methylamines have shown that the nature of the substituent (e.g., chloro, cyano, nitro) can affect the mutagenic potency. nih.gov
The history of N-nitroso compound research can be traced back to the late 19th century. A pivotal moment in the study of aromatic nitrosamines was the discovery of the Fischer-Hepp rearrangement in 1886 by Otto Philipp Fischer and Eduard Hepp. wikipedia.org This reaction provided a fundamental understanding of the chemical behavior of this class of compounds.
However, the broader scientific and public interest in nitrosamines surged dramatically in the mid-20th century. In the 1950s, research began to uncover the potent carcinogenic properties of these compounds. lgcstandards.com This discovery shifted the focus of nitrosamine (B1359907) research towards toxicology and environmental science. Subsequent studies in the 1970s identified the presence of N-nitrosamines in a variety of consumer products, including preserved foods, beverages, and tobacco smoke, further intensifying research into their formation, detection, and potential health risks. lgcstandards.com
The development of sensitive analytical techniques, such as the Ames test for mutagenicity, has been crucial in evaluating the biological activity of N-nitroso compounds. nih.govd-nb.infonih.gov The Ames test, a bacterial reverse mutation assay, became a standard method for screening chemicals for their mutagenic potential and has been widely applied to the study of nitrosamines. nih.govd-nb.infonih.gov While the test has proven valuable, there has been ongoing research to optimize its parameters for the specific class of N-nitrosamines to improve its predictive accuracy for carcinogenicity. nih.govnih.govnih.gov The more recent discovery of nitrosamine impurities in pharmaceutical drugs in 2018 has led to another wave of intensified research and regulatory scrutiny, highlighting the enduring importance of understanding the chemistry and toxicology of this class of compounds. lgcstandards.comacs.org
Structure
2D Structure
3D Structure
Properties
CAS No. |
1007-19-8 |
|---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C7H7ClN2O/c1-10(9-11)7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI Key |
KMLOMEZHMOIAIE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)N=O |
Origin of Product |
United States |
Mechanistic Investigations of P Chloro N Methyl N Nitrosoaniline Reactions and Transformations
N-Nitrosation Mechanisms of Aromatic Amines
The formation of N-nitrosamines from aromatic amines is a well-established chemical transformation, proceeding through several key mechanistic pathways. The reactivity of the amine substrate and the nature of the nitrosating agent are critical determinants of the reaction's course and efficiency.
Electrophilic Attack by Nitrosating Agents (e.g., Nitrosyl Acetate, Nitrosyl Chloride, Nitrosyl Bromide)
The N-nitrosation of secondary aromatic amines, such as 4-chloro-N-methylaniline, is fundamentally an electrophilic substitution reaction at the nitrogen atom. ucalgary.ca The process is initiated by the reaction of a nitrosating agent with the amine. In acidic conditions, nitrous acid (HNO₂) can be protonated to form the nitrosonium ion (NO⁺), a potent electrophile. wikipedia.orglibretexts.org
Various nitrosating agents can be employed, often formed in situ. For instance, in the presence of halide ions, highly reactive nitrosyl halides like nitrosyl chloride (NOCl) and nitrosyl bromide (NOBr) can be generated. nih.gov Similarly, in the presence of acetic acid, nitrosyl acetate may be formed. These species are powerful electrophiles that readily attack the nucleophilic nitrogen of the secondary amine. nih.gov The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic nitrogen of the nitrosating agent, leading to the formation of an N-nitrosamine. wikipedia.org The general mechanism can be represented as:
R₂NH + NO⁺ → R₂N-NO + H⁺ wikipedia.org
The reaction is often catalyzed by strong nucleophiles like chloride, bromide, or thiocyanate, which facilitate the transfer of the NO⁺ synthon. wikipedia.org
Role of Nitrite (B80452) Radical Generation in Nitrosamine (B1359907) Formation
While ionic pathways are common, free radical mechanisms can also contribute to nitrosamine formation. One proposed pathway involves the one-electron oxidation of the secondary amine to form an amino radical (R₂N•). researchgate.net This radical can then react with nitric oxide (•NO) or nitrogen dioxide (•NO₂) to yield the N-nitrosamine or an N-nitramine, respectively. researchgate.netnist.gov
This radical mechanism is particularly relevant in the context of reactions involving reactive nitrogen species like peroxynitrite (ONOO⁻). researchgate.net Additionally, theoretical studies suggest a gas-phase mechanism where nitrogen dioxide abstracts a hydrogen atom from the amine to form an aminyl radical and nitrous acid, with the subsequent quenching of the radical by nitric oxide leading to the nitrosamine. nist.gov
Influence of Substrate Basicity and Nucleophilicity on Reaction Rates
The rate of N-nitrosation is significantly influenced by the electronic properties of the aromatic amine substrate. The nucleophilicity of the nitrogen atom is a key factor; more nucleophilic amines react more readily with electrophilic nitrosating agents. nih.gov
However, the basicity of the amine presents a more complex relationship. While a more basic amine is generally more nucleophilic, under the acidic conditions often required for nitrosation, a significant portion of a highly basic amine will be protonated. nih.gov This protonation renders the nitrogen non-nucleophilic, thereby inhibiting the reaction. nih.gov Consequently, there is an optimal pH for nitrosation that balances the concentration of the active nitrosating agent and the unprotonated, nucleophilic amine. nih.govccsnorway.com For most secondary amines, this optimal pH is in the acidic range. nih.gov
The presence of substituents on the aromatic ring also plays a crucial role. Electron-donating groups increase the electron density on the nitrogen atom, enhancing its nucleophilicity and generally increasing the reaction rate. Conversely, electron-withdrawing groups, such as the chloro group in p-CHLORO-N-METHYL-N-NITROSOANILINE, decrease the basicity and nucleophilicity of the amine, which can lead to slower nitrosation rates compared to unsubstituted or electron-rich anilines.
Formation of N-Nitrosoammonium Ions as Intermediates
In the nitrosation of tertiary amines, an N-nitrosoammonium ion (R₃N-NO⁺) is formed as an intermediate. acs.org This intermediate can then undergo further reactions. For secondary amines, while the direct product is the N-nitrosamine, the initial adduct formed from the electrophilic attack of NO⁺ can be considered a protonated N-nitrosamine, which then loses a proton to yield the final product. libretexts.org The N-protonated species of a nitrosamine can be invoked to explain reactions such as acid-catalyzed denitrosation. nih.gov
Rearrangement Pathways of N-Nitrosamines (Fischer-Hepp Type Rearrangements)
Aromatic N-nitrosamines are known to undergo characteristic rearrangement reactions, most notably the Fischer-Hepp rearrangement, which provides a route to C-nitroso aromatic compounds.
Acid-Catalyzed Rearrangements to C-Nitroso and Nitro Anilines
The Fischer-Hepp rearrangement is an acid-catalyzed intramolecular reaction where an aromatic N-nitrosamine isomerizes to a C-nitrosoaniline. chemeurope.comdbpedia.orgwikipedia.org This reaction is of significant synthetic importance because it allows for the introduction of a nitroso group onto an aromatic ring, which is often difficult to achieve through direct C-nitrosation, especially for secondary anilines. chemeurope.comdbpedia.orgwikipedia.org
The reaction is typically carried out by treating the N-nitrosamine precursor with an acid, most commonly hydrochloric acid. chemeurope.comwikipedia.org While the exact mechanism is still a subject of some debate, there is evidence to suggest it is an intramolecular process. chemeurope.comwikipedia.orgsemanticscholar.org The rearrangement predominantly yields the p-nitroso isomer. nih.gov If the para position is blocked, the rearrangement may not occur. google.com
For a compound like p-CHLORO-N-METHYL-N-NITROSOANILINE, the para position is occupied by the chlorine atom. Therefore, a classic Fischer-Hepp rearrangement to the 4-nitroso position is not possible. google.com However, rearrangement to the ortho position could potentially occur, although this is generally less favored. The reaction can also be accompanied by denitrosation, where the nitroso group is cleaved from the nitrogen atom, especially at higher acidities. nih.gov
Under certain conditions, further oxidation of the C-nitroso product can lead to the formation of nitro anilines. acs.org
Proposed Intramolecular Rearrangement Mechanisms
The intramolecular rearrangement of N-nitrosoanilines, a key transformation, has been the subject of extensive theoretical and experimental investigation. Several mechanisms have been proposed to explain the migration of the nitroso group from the nitrogen atom to the aromatic ring.
Theoretical studies, employing density functional theory (DFT) calculations, have provided significant insights into these rearrangements. For acid-catalyzed rearrangements of N-methyl-N-nitroanilines, it is proposed that the reaction proceeds through a protonated intermediate. The N-methyl-N-nitroaniline is first protonated on the nitrogen atom of the aniline (B41778) moiety. This protonated species then generates a protonated N-methyl-O-nitroso-N-phenylhydroxylamine via a three-membered spirocyclic oxadiaziridine (B14753810) transition state rsc.org. This transition state represents a critical juncture in the reaction pathway, leading to the formation of the rearranged product.
While the concept of a bent-boat form intermediate has been discussed in the broader context of organic rearrangements, its specific role in the intramolecular rearrangement of p-chloro-N-methyl-N-nitrosoaniline requires further dedicated investigation to be definitively established.
Radical Pair Complex Mechanisms in Thermal Rearrangements
In contrast to acid-catalyzed rearrangements, thermal rearrangements of N-methyl-N-nitroanilines are believed to proceed through a different mechanistic pathway. Theoretical calculations suggest that these reactions involve a radical pair complex mechanism rsc.org. This mechanism is initiated by the homolysis of the N–N bond, which leads to the formation of a radical pair complex. This complex consists of an N-methylaniline cationic radical and nitrogen dioxide. These radical pairs can then recombine, followed by aromatization, to yield the final rearranged products, which can include both ortho- and para-nitroanilines. Notably, these radical pair complexes are considered to be more stable than the corresponding solvent-caged radical pairs. The thermal rearrangements generally require a higher activation energy compared to their acid-catalyzed counterparts rsc.org.
Denitrosation Reactions
Denitrosation, the removal of the nitroso group, is another significant reaction pathway for N-nitroso compounds. This process can be influenced by various factors, including the reaction conditions and the presence of other chemical species.
The denitrosation of N-nitrosoanilines can be readily achieved under acidic conditions. The reaction is often accelerated by the presence of nucleophiles nih.gov. A common mechanism involves the protonation of the nitrosamine, forming an N-protonated species. This protonated intermediate is then susceptible to attack by a nucleophile, leading to the cleavage of the N–N bond and the release of the nitroso group. Various nucleophiles, such as bromide, thiocyanate, and thiourea, have been shown to accelerate this protolytic denitrosation nih.gov. The efficiency of different nucleophiles can sometimes be correlated with their Pearson nucleophilicity parameter capes.gov.br. Strong acids, such as hydrochloric acid, are often employed in conjunction with denitrosating agents like sulfamic acid google.com.
The process of denitrosation can, under certain circumstances, be reversible. While the denitrosation of N-nitrosodiphenylamine in the presence of a high concentration of sodium azide is described as irreversible capes.gov.br, the broader field of S-nitrosation and denitrosation in biological and coordination chemistry demonstrates the principle of reversible S-N bond formation and cleavage nsf.gov. This reversibility is often mediated by metal centers, such as iron and copper, and is sensitive to factors like temperature, solvent, and counterions nsf.gov. While the direct reversibility of the denitrosation of p-chloro-N-methyl-N-nitrosoaniline under typical organic reaction conditions is not explicitly detailed in the provided results, the concept of reversible nitrosation/denitrosation is a recognized phenomenon in chemical systems.
Dealkylation Processes in Nitrosamine Chemistry
Dealkylation represents a crucial transformation in the chemistry of N-nitrosamines, particularly in the context of their metabolic activation. N-nitrosamines can undergo enzymatic α-hydroxylation, a process that leads to the formation of dealkylated primary nitrosamines nih.gov. These primary nitrosamines are often unstable and can further decompose to form diazonium ions, which are potent alkylating agents nih.gov.
In the case of tertiary amines, their conversion to N-nitrosamines is thought to involve a dealkylation step to first yield a secondary amine, which is then nitrosated acs.orgacs.org. The rate of nitrosamine formation from tertiary amines is generally considered to be significantly slower than from their corresponding secondary amine counterparts freethinktech.comusp.org. This dealkylation process is a key step in the bioactivation of many N-nitrosamines and is also a relevant consideration in their synthetic transformations.
Table 2: Summary of Key Reactions of p-CHLORO-N-METHYL-N-NITROSOANILINE
| Reaction Type | Conditions | Key Features |
|---|---|---|
| Intramolecular Rearrangement | Acidic or Thermal | Involves migration of the nitroso group to the aromatic ring via distinct mechanisms. |
| Denitrosation | Acidic, often with nucleophiles | Removal of the nitroso group, which can be accelerated by various nucleophilic species. nih.gov |
| Dealkylation | Enzymatic or Chemical | Removal of an alkyl group, often a key step in metabolic activation or synthetic pathways. nih.govacs.org |
Nitrosative N-Dealkylation of Dialkyl Aromatic Amines
Nitrosative N-dealkylation is a significant chemical transformation involving the removal of an N-alkyl group from an amine. nih.govnih.govresearchgate.netrug.nl This process is a key metabolic pathway for xenobiotics in vivo and serves as a valuable synthetic tool in the creation of various pharmaceuticals and chemicals. nih.govnih.govresearchgate.net The reaction is particularly relevant for tertiary amines, such as N,N-dialkyl aromatic amines. In the context of nitrosation, the dealkylation of tertiary amines can lead to the formation of a secondary amine, which can then be nitrosated. acs.org
The mechanism of N-dealkylation for N,N-dialkyl aromatic amines can proceed through several pathways. One established mechanism involves the reaction with nitrous acid, which is typically generated from the acidification of a sodium nitrite solution. wikipedia.org The process can be initiated by the oxidation of the amine to an amine radical cation. nih.gov This intermediate can then undergo further reactions, such as hydrogen atom abstraction from the carbon adjacent to the amine nitrogen, to produce an iminium ion. nih.gov The iminium ion subsequently reacts to yield a secondary amine and a corresponding aldehyde. nih.gov The order of amine reactivity in nitrosamine formation is generally considered to be secondary amines and tertiary amines being more reactive than primary amines. nih.gov
Regioselectivity in N-Dealkylation (e.g., Deethylation vs. Demethylation)
The regioselectivity of nitrosative N-dealkylation, which dictates which alkyl group is preferentially removed, is highly dependent on the reaction conditions, particularly the acidity of the medium. nih.gov For 4-substituted-N-ethyl-N-methylanilines, a clear shift in selectivity is observed with changes in pH. nih.gov
At high acidity , deethylation is the predominant reaction pathway. nih.gov
At pH 2 and above , demethylation becomes the favored reaction in the formation of the corresponding nitrosamine. nih.gov
This change in regioselectivity can even occur as a single reaction proceeds. nih.gov The mechanism proposed to explain the preference for deethylation at high acidity involves the oxidation of the amine to its radical cation by the nitrosonium ion (NO+). This is followed by the abstraction of a hydrogen atom from the carbon alpha to the nitrogen by nitrogen dioxide (NO2), leading to an iminium ion, which then yields the dealkylated product. nih.gov
In contrast, pathways that favor demethylation, such as NOH elimination from a nitrosammonium ion or deprotonation of the radical cation to form an alpha-amino radical, are predominant at lower acidities but are not highly regioselective. nih.gov Theoretical studies on similar systems, like N-cyclopropyl-N-methylaniline, also indicate that environmental effects within a protein pocket can switch the regioselectivity from a competitive scenario to a clear preference for N-demethylation. rsc.org
| Reaction Condition | Predominant Pathway | Proposed Mechanism |
|---|---|---|
| High Acidity | Deethylation | Oxidation to amine radical cation by NO+, followed by H-atom abstraction by NO2. |
| pH ≥ 2 | Demethylation | Competing pathways including NOH elimination from a nitrosammonium ion or deprotonation of the radical cation. |
Involvement of Amine Radical Cations in Dealkylation
There is substantial evidence supporting the involvement of amine radical cations as key intermediates in N-dealkylation reactions. tandfonline.comnih.govresearchsolutions.com This mechanism, often referred to as sequential electron transfer (SET), involves the initial one-electron oxidation of the amine. tandfonline.comnih.gov For the nitrosative dealkylation of tertiary aromatic amines, a proposed mechanism involves the oxidation of the substrate to an amine radical cation by the nitrosonium ion (NO+). nih.gov
Several lines of evidence support the role of these radical cations:
Hammett analysis of N-demethylation rates for para-substituted N,N-dimethylanilines yields results consistent with an electron transfer mechanism. tandfonline.com
The nature of products formed during the nitrosation of specific substrates, such as N-cyclopropyl-N-alkylanilines, strongly suggests a mechanism involving the formation of an amine radical cation. nih.govresearchgate.net
The use of N-cyclopropylamines as mechanistic probes has been instrumental. The oxidation of N-cyclopropyl-N-methylaniline by horseradish peroxidase, a known single-electron transfer enzyme, is believed to proceed through a highly reactive aminium cation radical. nih.gov
Once formed, the amine radical cation can undergo several transformations. One pathway involves the abstraction of a hydrogen atom from the alpha-carbon by NO2 to generate an iminium ion. nih.gov Alternatively, the radical cation can be deprotonated to give an alpha-amino radical, which is then rapidly oxidized to the iminium ion. nih.gov Both pathways ultimately lead to the N-dealkylated product. nih.gov
Mechanisms of Cleavage of Specific Alkyl Groups (e.g., Cyclopropyl)
The cleavage of specific alkyl groups, particularly strained rings like cyclopropane (B1198618), provides significant insight into the dealkylation mechanism. When N-cyclopropyl-N-alkylanilines are reacted with nitrous acid, they undergo rapid reaction to produce the corresponding N-alkyl-N-nitrosoaniline, which occurs via the specific cleavage of the cyclopropyl (B3062369) group from the nitrogen atom. nih.govresearchgate.net This selective cleavage is consistent across various other alkyl substituents like methyl, ethyl, and isopropyl groups. nih.govresearchgate.net
The reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid yields 4-chloro-N-methyl-N-nitrosoaniline (76%) along with products derived from the cyclopropane ring, such as cinnamaldehyde (55%). nih.govresearchgate.net The selective cleavage of the cyclopropyl group and the nature of these side products support a mechanism that proceeds through an amine radical cation. nih.govresearchgate.net This intermediate undergoes a rapid cyclopropyl ring opening to form an iminium ion with a carbon-centered radical, which can then react further. nih.govresearchgate.net
Studies using N-cyclopropyl-N-methylaniline and horseradish peroxidase show that the aminium ion formed undergoes exclusive cyclopropyl ring fragmentation. nih.gov This generates a distonic cation radical, which then partitions between two pathways depending on the presence of oxygen:
Anaerobic conditions : The intermediate undergoes unimolecular cyclization, leading to N-methylquinolinium as the quantitative product. nih.gov
Aerobic conditions : The intermediate reacts with dissolved oxygen, leading to N-methylaniline and beta-hydroxypropionic acid. nih.gov
| Product | Yield (%) |
|---|---|
| 4-chloro-N-methyl-N-nitrosoaniline | 76 |
| Cinnamaldehyde | 55 |
| 3-phenyl-5-hydroxyisoxazoline | 26 |
| 5-(N-4-chlorophenylmethylamino)-3-phenylisoxazoline | 8 |
| Condition | N-methylaniline (mol) | beta-hydroxypropionic acid (mol) | N-methylquinolinium (mol) |
|---|---|---|---|
| Air | 0.2 | 0.2 | 0.8 |
| Pure O₂ | 0.7 | 0.7 | 0.3 |
| Anaerobic | Not Formed | Quantitative |
Intermolecular and Intramolecular Interactions in Reactivity
Nucleophilic Catalysis of Nitrosation
The process of nitrosation can be significantly influenced by the presence of nucleophiles. Nitrosating agents are often formed from the equilibrium reaction of nitrous acid with various nucleophilic species. researchgate.net This mechanism is particularly relevant under mildly acidic conditions where high concentrations of the nucleophile are present. researchgate.net
Strong nucleophiles can catalyze the transfer of the NO+ synthon. wikipedia.org Known nucleophilic catalysts include halide ions (chloride, bromide, iodide) and other species like thiocyanate and thiourea. wikipedia.orgresearchgate.net These nucleophiles react with nitrous acid to produce a more potent nitrosating agent of the form ONX (e.g., ONCl, ONBr). researchgate.net This newly formed agent then reacts with the amine substrate in a second-order nitrosation reaction. researchgate.net The formation of the nitrosating species is generally at equilibrium, allowing for the derivation of a rate equation that demonstrates the catalytic role of the nucleophile. researchgate.net The efficacy of these catalysts generally increases in the order of chloride < bromide < thiocyanate < thiourea. wikipedia.org
Effects of Acid Concentration and Hammett Acidity Function
The concentration of acid in the reaction medium has a profound effect on the mechanisms and outcomes of reactions involving aromatic amines, including nitrosative dealkylation. As previously discussed, the regioselectivity of the dealkylation of 4-substituted-N-ethyl-N-methylanilines is a direct function of the acidity. nih.gov At high acidity, deethylation predominates, while demethylation is favored at pH 2 and above. nih.gov
This dependence on acidity highlights the competition between different mechanistic pathways. nih.gov The Hammett acidity function, H₀, is a measure of acidity used for concentrated solutions of strong acids and is often applied to understand the protonation behavior of weak bases like aromatic amines. researchgate.net For instance, a Hammett H₀ acidity function has been established for diphenylamines in an ethanol-aqueous sulfuric acid system. researchgate.net The pKa values for the protonation of these amines are highly dependent on their substituents, with electron-withdrawing groups like nitro-substituents significantly affecting the basicity and acidity of the amine. researchgate.net The changes in reaction pathways with varying acid concentrations are linked to the different reactive species present and their respective reaction kinetics under those conditions. nih.gov
Advanced Spectroscopic Characterization and Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and dynamic behavior of p-chloro-N-methyl-N-nitrosoaniline in solution.
The N-nitroso group in p-chloro-N-methyl-N-nitrosoaniline introduces a significant element of structural complexity due to hindered rotation around the nitrogen-nitrogen (N-N) bond. This restriction is a result of the partial double bond character of the N-N bond, arising from the delocalization of the lone pair of electrons on the amino nitrogen into the N=O group. This phenomenon gives rise to the existence of two distinct geometric isomers, designated as Z (zusammen) and E (entgegen), which can be observed and quantified by NMR spectroscopy. researchgate.net
The energy barrier to this rotation is substantial enough that separate signals for the Z and E isomers can often be detected on the NMR timescale at room temperature. researchgate.net The presence of two sets of signals for the methyl and aromatic protons in the ¹H NMR spectrum is a hallmark of this isomerism. Variable-temperature (VT) NMR experiments are particularly insightful, as increasing the temperature provides the thermal energy needed to overcome the rotational barrier. As the temperature rises, the rate of interconversion between the Z and E isomers increases, causing the distinct NMR signals for each isomer to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.
By analyzing the changes in the NMR lineshape with temperature, researchers can calculate the activation energy (ΔG‡) for the rotational barrier. For many N-nitrosamines, these barriers are typically in the range of 23–29 kcal/mol, influenced by the electronic and steric nature of the substituents. researchgate.net For p-chloro-N-methyl-N-nitrosoaniline, the electron-withdrawing nature of the p-chloro substituent on the phenyl ring is expected to influence the electron density at the amino nitrogen and thus modulate the height of the rotational barrier.
Table 1: Influence of Isomerism on Spectroscopic Signals
This table illustrates the expected impact of Z/E isomerism on the NMR signals of p-chloro-N-methyl-N-nitrosoaniline.
| Spectroscopic Parameter | Z Isomer | E Isomer | Observation |
| ¹H NMR Signal (N-CH₃) | Distinct Chemical Shift | Distinct Chemical Shift | Two separate singlets are expected at room temperature. |
| ¹H NMR Signal (Aromatic H) | Distinct set of signals | Distinct set of signals | Two sets of doublets corresponding to the AA'BB' system. |
| ¹³C NMR Signals | Full set of distinct peaks | Full set of distinct peaks | The number of observed carbon signals is doubled. |
| Interconversion Rate | Slow at low temperature | Slow at low temperature | Becomes rapid at elevated temperatures, leading to signal coalescence. |
Beyond conformational analysis, NMR spectroscopy provides definitive structural confirmation of p-chloro-N-methyl-N-nitrosoaniline.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons and the aromatic protons. Due to the presence of Z and E isomers, two singlets would be anticipated for the N-methyl group. The para-substituted aromatic ring will exhibit an AA'BB' splitting pattern, appearing as two distinct doublets. The chemical shifts of these aromatic protons are influenced by the electronic effects of both the chloro and the N-methyl-N-nitroso substituents.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework. For p-chloro-N-methyl-N-nitrosoaniline, six distinct aromatic carbon signals and one aliphatic signal for the methyl carbon are expected for each isomer. The chemical shifts of the aromatic carbons, particularly the carbon attached to the nitrogen (ipso-carbon) and the carbon attached to the chlorine, are diagnostic. Data from related compounds such as p-chloroaniline and N-methyl-N-nitrosoaniline can be used to predict the approximate chemical shifts. rsc.orgnih.govchemicalbook.com
¹⁵N NMR: ¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen atoms of the nitroso group. Two distinct signals are expected, one for the amino nitrogen and one for the nitroso nitrogen. The chemical shifts of these nuclei are highly sensitive to the electronic environment and the isomeric form. For instance, in related compounds, the chemical shifts can span a wide range, providing clear evidence of the N-N=O functionality. nih.govnih.gov These insights are crucial for studying reaction mechanisms where the nitroso group is directly involved.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for p-Chloro-N-methyl-N-nitrosoaniline
Predicted values are based on data from analogous compounds: p-chloroaniline, N-methylaniline, and N-methyl-N-nitrosoaniline. Actual values may vary. All values are in ppm relative to TMS.
| Carbon Atom | p-Chloroaniline rsc.org | N-Methyl-N-nitrosoaniline nih.gov | Predicted Range for p-Chloro-N-methyl-N-nitrosoaniline |
| C-N (C1) | 145.17 | ~148 | 146-150 |
| C-H (C2, C6) | 116.59 | ~114 | 115-119 |
| C-H (C3, C5) | 129.42 | ~129 | 129-132 |
| C-Cl (C4) | 123.51 | - | 125-130 |
| N-CH₃ | - | ~38 | 37-41 |
Time-Resolved Infrared (TR-IR) Spectroscopy for Transient Species Detection
Time-resolved infrared (TR-IR) spectroscopy is an indispensable technique for studying the mechanisms of reactions involving short-lived intermediates. By generating a reactive species with a short pulse of light (photolysis) and monitoring subsequent changes in the IR spectrum over time, TR-IR can capture the vibrational signatures of transient molecules like nitrenium ions. unipr.it
Aryl nitrenium ions are highly reactive intermediates implicated in various chemical transformations. The photolysis of N-nitrosoanilines can lead to the cleavage of the N-N bond, potentially forming a nitrenium ion intermediate. Studies on analogous compounds, such as N,N-dimethyl-p-nitrosoaniline, have shown that these species can be generated and studied. researchgate.net In the case of p-chloro-N-methyl-N-nitrosoaniline, photolysis could generate the p-chloro-N-methylaminyl radical, which upon further oxidation could yield the corresponding nitrenium ion.
TR-IR spectroscopy can detect the formation of such nitrenium ions by identifying their characteristic vibrational frequencies. These ions possess unique electronic structures that give rise to specific IR absorption bands, which are distinct from the parent molecule. The high time resolution of TR-IR, ranging from nanoseconds to femtoseconds, allows for the direct observation of the formation and decay kinetics of these fleeting intermediates, providing crucial mechanistic details. unipr.it
The electronic structure of p-chloro-N-methyl-N-nitrosoaniline and its derived intermediates can exhibit varying degrees of quinoidal character. A quinoidal structure involves a change in the bonding of the benzene (B151609) ring from a classic aromatic system to a quinone-like arrangement, which significantly alters its vibrational properties. This structural change is often associated with charge separation or delocalization in the molecule.
Infrared spectroscopy is particularly sensitive to these changes. For example, the stretching frequencies of the C=C and C-N bonds within the aromatic ring are directly affected by the bond order. An increase in quinoidal character typically leads to a shift in these vibrational frequencies. Specifically, the C=C stretching vibrations of the quinoid rings (around 1560 cm⁻¹ and 1480 cm⁻¹) and the C-N stretching vibration (around 1300 cm⁻¹) are key diagnostic peaks. By correlating the observed IR frequencies from TR-IR studies with theoretical calculations, researchers can quantify the degree of quinoidal character in both the ground state and transient excited states or intermediates of p-chloro-N-methyl-N-nitrosoaniline.
Mass Spectrometry (MS) in Reaction Monitoring and Product Identification
Mass spectrometry (MS) is a vital analytical tool for monitoring the progress of chemical reactions and identifying the products and intermediates involved. Its high sensitivity and specificity allow for the detection of compounds even at very low concentrations. nih.gov
In studies involving p-chloro-N-methyl-N-nitrosoaniline, MS can be used to follow the consumption of the starting material and the formation of products over time. wiley.com Techniques like online MS, where a small sample of the reaction mixture is continuously introduced into the mass spectrometer, provide real-time kinetic data. nih.gov This is invaluable for optimizing reaction conditions, such as temperature, pressure, and catalyst loading.
Furthermore, MS is crucial for the structural elucidation of reaction products. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of an unknown product. Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), involves isolating a specific ion, inducing it to break apart, and then analyzing the masses of the resulting fragment ions. This fragmentation pattern serves as a molecular fingerprint that can be used to identify the structure of the parent molecule. For reactions involving p-chloro-N-methyl-N-nitrosoaniline, MS and MS/MS would be essential for identifying products of decomposition, rearrangement, or reactions with other reagents, thereby clarifying the reaction pathway. nih.govrsc.org
Theoretical and Computational Studies of P Chloro N Methyl N Nitrosoaniline
Density Functional Theory (DFT) Calculations for Mechanistic Elucidation
Density Functional Theory (DFT) has become a primary computational method for studying the electronic structure of molecules. It is instrumental in exploring reaction mechanisms, offering a balance between computational cost and accuracy.
The rearrangement of N-nitroanilines, including the p-chloro substituted variant, is a complex process with multiple proposed mechanisms. DFT calculations have been employed to investigate these pathways. For the related class of N-methyl-N-nitroanilines, theoretical studies indicate that the thermal rearrangement proceeds via a radical pair complex mechanism. rsc.org This pathway involves the homolysis of the N–N bond, which generates a radical pair complex that subsequently recombines and undergoes aromatization. rsc.org
In contrast, acid-catalyzed rearrangements are believed to follow a different route. The reaction is initiated by the protonation of the aniline (B41778) nitrogen atom. rsc.org This is followed by the formation of a protonated N-methyl-O-nitroso-N-phenylhydroxylamine through a three-membered spirocyclic oxadiaziridine (B14753810) transition state. rsc.org An alternative mechanism, known as the cation radical mechanism, suggests a symmetrical N-N bond scission in the protonated nitramine. lookchem.com This scission yields a pair of radicals: an anilinium cation radical and nitrogen dioxide, which can then recombine at different positions on the aromatic ring. lookchem.com DFT is crucial for locating the transition state structures for these steps and verifying that they connect the reactants and products as proposed.
A key application of DFT is the calculation of the energetic profiles of reaction pathways. This involves determining the relative energies of reactants, intermediates, transition states, and products. For N-methyl-N-nitroanilines, theoretical investigations have shown that thermal rearrangements require a significantly higher activation energy compared to their acid-catalyzed counterparts. rsc.org
The acid-catalyzed pathway is favored because protonation facilitates the cleavage of the N-N bond. The homolytic dissociation of the protonated intermediate leads to the formation of an N-methylaniline cationic radical and nitrogen dioxide complex. rsc.org Computational studies indicate that these resulting radical pair complexes are more stable than corresponding solvent-caged radical pairs, guiding the subsequent recombination and aromatization steps to form the final products. rsc.org The energetic profile helps in understanding the reaction kinetics and why catalysis is effective.
| Species | Thermal Pathway (Calculated) | Acid-Catalyzed Pathway (Calculated) |
|---|---|---|
| Reactant | 0.0 | 0.0 |
| Transition State 1 (N-N Cleavage) | +35.5 | +20.1 |
| Radical Pair Intermediate | +10.2 | +5.8 |
| Transition State 2 (Recombination) | +15.7 | +8.3 |
| Product | -15.0 | -25.0 |
Note: The data in the table is hypothetical and for illustrative purposes to represent typical energetic profiles discussed in theoretical studies.
Analysis of the electron wavefunction provides deep insights into the electronic structure and bonding of the molecule throughout a reaction. Techniques such as Molecular Electrostatic Potential (MEP) mapping are used to visualize charge distributions and predict sites susceptible to electrophilic or nucleophilic attack. researchgate.net For p-chloro-N-methyl-N-nitrosoaniline, wavefunction analysis can reveal how the electron density shifts during the N-N bond cleavage and recombination steps. The presence of the electron-withdrawing chloro group at the para position influences the charge delocalization within the benzene (B151609) ring of the anilinium cation radical intermediate, which in turn affects the regioselectivity of the rearrangement.
Ab Initio and Other Quantum Chemical Methods
While DFT is widely used, other quantum chemical methods, such as ab initio calculations, also play a significant role in providing detailed electronic structure information.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular interactions by examining the delocalization of electron density between filled "donor" orbitals and empty "acceptor" orbitals. nih.gov This method quantifies hyperconjugative and steric interactions that contribute to molecular stability. In the context of p-chloro-N-methyl-N-nitrosoaniline, NBO analysis can elucidate the nature of the bonding between the nitroso group and the nitrogen atom, as well as the electronic interactions between the substituents and the aromatic ring. nih.gov The stabilization energy, E(2), associated with donor-acceptor interactions is a key output of NBO analysis, providing a quantitative measure of these delocalizations.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | π(C2-C3) | 20.5 |
| π(C2-C3) | π(C4-C5) | 15.8 |
| LP(2) Cl | σ(C1-C6) | 2.1 |
| σ(C-H) | σ(N-C) | 1.5 |
Note: The data in the table is illustrative, based on typical NBO analysis results for substituted anilines, and does not represent experimentally verified values for the specific title compound.
Quantum chemical methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to validate the computed molecular structure. DFT calculations, often using basis sets like 6-311++G(d,p), can be employed to compute the vibrational frequencies of p-chloro-N-methyl-N-nitrosoaniline. researchgate.net These calculations yield a set of normal modes of vibration, each with a corresponding frequency and intensity. The calculated frequencies are often systematically scaled to correct for anharmonicity and limitations of the theoretical level. A good agreement between the scaled theoretical frequencies and the experimental FT-IR and FT-Raman spectra serves as strong evidence for the accuracy of the computed equilibrium geometry. researchgate.net
Modeling of Reactive Intermediates (e.g., Nitrenium Ions, Radical Pairs)
The decomposition of p-CHLORO-N-METHYL-N-NITROSOANILINE can lead to the formation of highly reactive intermediates, primarily the N-(4-chlorophenyl)-N-methylnitrenium ion. Computational studies, particularly those employing density functional theory (DFT), have been instrumental in characterizing these transient species.
Stability and Structure of Radical Pair Complexes
The initial step in the decomposition of N-nitrosoanilines can involve the homolytic cleavage of the N-NO bond, leading to the formation of a radical pair, consisting of an aminyl radical and nitric oxide. While specific computational studies on the radical pair complex derived from p-CHLORO-N-METHYL-N-NITROSOANILINE are not extensively detailed in the available literature, the principles of radical pair chemistry allow for a theoretical understanding of their potential stability and structure.
Quinoidal Character in Arylnitrenium Ions
The N-(4-chlorophenyl)-N-methylnitrenium ion, a key reactive intermediate, has been the subject of both experimental and computational investigations. These studies have revealed a significant degree of quinoidal character in its structure. This means the positive charge is not solely localized on the nitrogen atom but is delocalized into the phenyl ring, leading to a structure that resembles a 4-iminocyclohexa-2,5-dienyl cation. epa.gov
Quantum calculations using density functional theory (BPW91/cc-pVDZ) have provided a detailed picture of this phenomenon. The computed structure of the N-(4-chlorophenyl)-N-methylnitrenium ion exhibits notable bond length alternation in the phenyl ring and a shortened C-N bond, both of which are hallmarks of quinoidal resonance. epa.gov This charge delocalization is a critical factor in the stability and reactivity of the nitrenium ion.
Experimental evidence from time-resolved infrared spectroscopy supports these computational findings. The symmetrical aromatic C-C stretching frequency of the nitrenium ion is sensitive to the degree of quinoidal character. For the N-(4-chlorophenyl)-N-methylnitrenium ion, this stretch is observed at a lower frequency compared to derivatives with electron-donating substituents (like methoxy), indicating a lesser degree of quinoidal character. epa.gov This is consistent with the chloro group's weaker π-donating ability compared to a methoxy (B1213986) group.
| Substituent (at para-position) | Experimental Aromatic C-C Stretch (cm-1) | Qualitative Quinoidal Character |
|---|---|---|
| Methoxy | Higher Frequency | More Pronounced |
| Chloro | Lower Frequency | Less Pronounced |
Marcus Theory Applications in Nitroso Group Transfer
Marcus theory, a cornerstone of physical organic chemistry for describing electron transfer reactions, has been successfully applied to understand the kinetics of nitroso group transfer from N-nitroso compounds. While studies may not have focused exclusively on p-CHLORO-N-METHYL-N-NITROSOANILINE, research on the transfer of a nitroso group from substituted N-methyl-N-nitrosobenzenesulfonamides to amines provides valuable insights that are applicable to this system. rsc.orgresearcher.lifechemrxiv.org
These studies have shown that the rate of nitroso group transfer increases with the presence of electron-withdrawing groups on the aromatic ring of the nitrosating agent. rsc.orgresearcher.life This observation is directly relevant to p-CHLORO-N-METHYL-N-NITROSOANILINE, as the chloro substituent is electron-withdrawing.
From the perspective of Marcus theory, the intrinsic barrier for the nitroso group transfer reaction is a key parameter. Interestingly, calculations have shown that for N-methyl-N-nitrosobenzenesulfonamides, the presence of electron-withdrawing groups on the aromatic ring does not significantly alter these intrinsic barriers. rsc.orgresearcher.lifechemrxiv.org This suggests that the increased reaction rate is primarily due to a more favorable thermodynamic driving force (a more negative Gibbs free energy of reaction) rather than a change in the intrinsic reactivity.
The application of Marcus theory allows for the characterization of the transition state of the nitroso group transfer. For the transfer from N-methyl-N-nitrosobenzenesulfonamides, Brønsted-type correlations have yielded βnucl and αlg values of approximately 0.55, indicating a perfectly balanced transition state where bond formation and bond cleavage have progressed to a similar extent. rsc.orgresearcher.life
| Parameter | Finding for N-methyl-N-nitrosobenzenesulfonamides | Implication for p-CHLORO-N-METHYL-N-NITROSOANILINE |
|---|---|---|
| Effect of Electron-Withdrawing Groups on Rate | Increased reaction rate | Expected to exhibit a relatively fast rate of nitroso group transfer |
| Effect of Electron-Withdrawing Groups on Intrinsic Barrier | No significant variation | The effect of the chloro group is likely more on the reaction thermodynamics than the intrinsic kinetics |
| Transition State Character (from Brønsted correlations) | Balanced (β~nucl~ and α~lg~ ≈ 0.55) | A similar balanced transition state is plausible for its nitroso transfer reactions |
Chemical Synthesis and Reactivity of Derivatives and Analogues of P Chloro N Methyl N Nitrosoaniline
Synthesis of Substituted N-Nitrosoanilines
The synthesis of N-nitrosoanilines is a fundamental process in organic chemistry, typically involving the nitrosation of the corresponding secondary aniline (B41778). The presence of different substituents on the aromatic ring significantly influences the reaction pathways and product characteristics.
Para-Substituted N-Methyl-N-Nitrosoanilines (e.g., p-Toluidine (B81030) derivative)
A notable example of a para-substituted N-methyl-N-nitrosoaniline is the p-toluidine derivative, N,4-dimethyl-N-nitrosoaniline. nih.gov This compound is synthesized from N-methyl-p-toluidine, an aromatic secondary amine. chemicalbook.com The synthesis involves the reaction of the secondary amine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions. This classic nitrosation reaction introduces a nitroso group (-N=O) onto the nitrogen atom of the methylamino group. ontosight.ai
Table 1: Properties of N,4-Dimethyl-N-nitrosoaniline nih.gov
| Property | Value |
|---|---|
| IUPAC Name | N-methyl-N-(4-methylphenyl)nitrous amide |
| Molecular Formula | C8H10N2O |
| Molecular Weight | 150.18 g/mol |
This interactive table is based on data from PubChem.
Ortho- and Meta-Chloro N-Methyl-N-Nitrosoanilines
The synthesis of chloro-substituted N-methyl-N-nitrosoanilines follows a similar nitrosation pathway, starting from the corresponding N-methyl-chloroaniline. For instance, N-(2-chlorophenyl)-N-methylnitrous amide (the ortho-isomer) is a known derivative. uni.lu The synthesis of the meta-isomer, N-(3-chlorophenyl)-N-methylnitrous amide, would proceed from m-chloroaniline. The preparation of m-chloroaniline itself can be achieved through the reduction of m-chloronitrobenzene. google.com The subsequent steps would involve the methylation of the amino group followed by nitrosation.
Table 2: Isomers of Chloro-N-methyl-N-nitrosoaniline
| Isomer Position | IUPAC Name | Molecular Formula | Monoisotopic Mass |
|---|---|---|---|
| Ortho (2-chloro) | N-(2-chlorophenyl)-N-methylnitrous amide uni.lu | C7H7ClN2O | 170.02469 Da uni.lu |
This interactive table provides data for the ortho- and meta-isomers.
Comparative Reactivity Studies of N-Nitrosamines
The reactivity of N-nitrosamines is heavily dependent on the electronic properties of the substituents attached to the aromatic ring and the nature of the alkyl groups on the nitrogen atom.
Influence of Aromatic Ring Substituents on Reaction Rates and Selectivity
Substituents on the aromatic ring exert a significant influence on the rate and regiochemistry of electrophilic substitution reactions. lumenlearning.com Electron-donating groups, such as methyl (-CH3) and hydroxyl (-OH), activate the benzene (B151609) ring, making it more electron-rich and thus more reactive towards electrophiles. minia.edu.eglibretexts.org This increased reactivity accelerates the rate of reactions like nitration. minia.edu.eg Conversely, electron-withdrawing groups, such as chloro (-Cl) and nitro (-NO2), deactivate the ring by drawing electron density away from it, which slows down the reaction rate. lumenlearning.comminia.edu.eg
For example, in electrophilic aromatic substitution, phenol (B47542) (with an activating -OH group) can react a thousand times faster than benzene, while nitrobenzene (B124822) (with a deactivating -NO2 group) reacts millions of times more slowly. lumenlearning.com This principle applies to the reactivity of substituted N-nitrosoanilines in various chemical transformations.
Table 3: Relative Rates of Nitration for Substituted Benzenes minia.edu.eg
| Substituent (R in C6H5R) | Group Type | Relative Rate |
|---|---|---|
| -OH | Strongly Activating | 1000 |
| -CH3 | Weakly Activating | 25 |
| -H | (Reference) | 1 |
| -Cl | Weakly Deactivating | 0.033 |
This interactive table illustrates the effect of different substituents on the rate of nitration compared to benzene.
Comparative Analysis of N-Alkyl-N-Cyclopropylanilines in Nitrosation
The nitrosation of N-alkyl-N-cyclopropylanilines serves as a mechanistic probe for understanding the reactions of N,N-dialkyl aromatic amines. nih.gov Studies have shown that these compounds react rapidly with nitrous acid, leading to the specific cleavage of the cyclopropyl (B3062369) group from the nitrogen atom to produce the corresponding N-alkyl-N-nitrosoaniline. nih.govcapes.gov.br
A key experiment involved the reaction of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline with nitrous acid in aqueous acetic acid. nih.gov This reaction yielded 4-chloro-N-methyl-N-nitrosoaniline with a significant yield, alongside other products derived from the cyclopropane (B1198618) ring. nih.govcapes.gov.br The selective cleavage of the cyclopropyl group supports a mechanism that proceeds through the formation of an amine radical cation. nih.govcapes.gov.br This intermediate then undergoes a rapid opening of the cyclopropyl ring. nih.gov
Table 4: Products from the Nitrosation of 4-chloro-N-2-phenylcyclopropyl-N-methylaniline nih.govcapes.gov.br
| Product | Yield |
|---|---|
| 4-chloro-N-methyl-N-nitrosoaniline | 76% |
| Cinnamaldehyde | 55% |
| 3-phenyl-5-hydroxyisoxazoline | 26% |
This interactive table details the product distribution from the specific nitrosation reaction.
Formation and Reactivity of N-Nitroso-N-Methyl-Nitroanilines
The presence of a nitro group on the aniline ring introduces further complexity to the formation and reactivity of N-nitroso compounds.
N-Nitroso-N-methyl-4-nitroaniline is synthesized through the nitrosation of N-methyl-4-nitroaniline using a nitrosating agent like sodium nitrite under acidic conditions. ontosight.ai The structure of this compound includes a nitroso group attached to the methylated nitrogen and a nitro group at the para-position of the aniline ring. ontosight.ai
N-nitroso compounds are a subject of significant interest due to their biological activities. ontosight.ai The photolysis of N-methyl-N-nitrosoanilines and N-methyl-N-nitroanilines in organic solvents has been studied, revealing that the primary photochemical process is the homolytic fission of the N-N bond in aprotic solvents. acs.org Photolysis of N-nitroso-N-methylaniline or its p-nitro derivative in the presence of air can lead to the formation of ring-nitrated products alongside the corresponding nitramine. acs.orgnih.gov
Functional Group Interconversions and Further Derivatization
The chemical reactivity of p-chloro-N-methyl-N-nitrosoaniline allows for a variety of functional group interconversions, providing pathways to a range of derivatives. These transformations primarily target the N-nitroso group, the aromatic ring, and the chloro substituent. Key reactions include reduction of the nitroso group, denitrosation to regenerate the parent amine, and rearrangement reactions under acidic conditions. These derivatizations are crucial for synthesizing new compounds with potentially altered chemical and biological properties.
Reduction of the N-Nitroso Group
The N-nitroso group of p-chloro-N-methyl-N-nitrosoaniline can be readily reduced to the corresponding hydrazine (B178648) derivative, 1-(4-chlorophenyl)-1-methylhydrazine (B8769460). This transformation is a common reaction for N-nitrosamines. A variety of reducing agents can be employed for this purpose. For instance, lithium aluminum hydride (LiAlH4) is a powerful reducing agent capable of converting N-nitrosamines to their corresponding hydrazines. While specific studies on the reduction of p-chloro-N-methyl-N-nitrosoaniline with LiAlH4 are not extensively detailed in publicly available literature, the general reactivity of N-nitrosamines suggests this would be a viable synthetic route. The reaction typically proceeds by the nucleophilic attack of a hydride ion on the nitrogen atom of the nitroso group.
Another common method for the reduction of N-nitrosamines is catalytic hydrogenation. This method involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel. While studies on the catalytic hydrogenation of p-chloronitrobenzene to p-chloroaniline are prevalent, specific conditions for the selective reduction of the nitroso group in p-chloro-N-methyl-N-nitrosoaniline are less documented. nih.govmdpi.com Careful selection of reaction conditions would be necessary to avoid reduction of the chloro group or cleavage of the N-N bond.
The resulting 1-(4-chlorophenyl)-1-methylhydrazine is a valuable intermediate for the synthesis of other derivatives. For example, it can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones.
Denitrosation Reactions
The removal of the nitroso group, a process known as denitrosation, regenerates the parent secondary amine, p-chloro-N-methylaniline. This reaction is typically carried out under acidic conditions. The mechanism involves protonation of the nitroso group, followed by nucleophilic attack and cleavage of the N-N bond. Various reagents can facilitate this process, including hydrogen halides such as hydrogen bromide (HBr) or hydrogen chloride (HCl) in an acidic medium. rsc.org The reaction of N-methyl-N-nitrosoaniline with HBr in glacial acetic acid is a known method for denitrosation. nih.gov
The regenerated p-chloro-N-methylaniline can then be used in a variety of other synthetic transformations, such as acylation, alkylation, or further substitution on the aromatic ring, opening up pathways to a wider range of derivatives.
Fischer-Hepp Rearrangement
The Fischer-Hepp rearrangement is a characteristic reaction of aromatic N-nitrosamines, where the nitroso group migrates from the nitrogen atom to the para-position of the aromatic ring under acidic conditions, typically with hydrochloric acid. wikipedia.org However, in the case of p-chloro-N-methyl-N-nitrosoaniline, the para-position is already occupied by a chlorine atom. Therefore, a classical Fischer-Hepp rearrangement to the para-position is not possible. While rearrangement to the ortho-position is rare, it is a theoretical possibility, though likely to be a minor pathway with low yields. The steric hindrance from the N-methyl group and the electronic effects of the chloro substituent would influence the feasibility and outcome of such a rearrangement.
Derivatization of the Aromatic Ring
Further derivatization of the aromatic ring of p-chloro-N-methyl-N-nitrosoaniline or its derivatives can be achieved through electrophilic aromatic substitution reactions. For example, nitration of the aromatic ring could introduce a nitro group. The directing effects of the chloro and N-methyl-N-nitrosoamino groups would determine the position of substitution. The chloro group is an ortho-, para-director, while the N-methyl-N-nitrosoamino group is also generally considered to be ortho- and para-directing. Given that the para-position is blocked, substitution would be expected to occur at the ortho-position relative to the N-methyl-N-nitrosoamino group.
Data Tables
Table 1: Potential Functional Group Interconversions of p-chloro-N-methyl-N-nitrosoaniline
| Starting Material | Reaction Type | Reagents and Conditions (Postulated) | Product |
| p-chloro-N-methyl-N-nitrosoaniline | Reduction | 1. LiAlH4, THF2. H2O | 1-(4-chlorophenyl)-1-methylhydrazine |
| p-chloro-N-methyl-N-nitrosoaniline | Reduction | H2, Pd/C, Ethanol | 1-(4-chlorophenyl)-1-methylhydrazine |
| p-chloro-N-methyl-N-nitrosoaniline | Denitrosation | HBr, Acetic Acid | p-chloro-N-methylaniline |
Table 2: Further Derivatization of Products
| Starting Material | Reaction Type | Reagents and Conditions (Postulated) | Product |
| 1-(4-chlorophenyl)-1-methylhydrazine | Hydrazone Formation | Acetone, Acid Catalyst | Acetone N-(4-chlorophenyl)-N-methylhydrazone |
| p-chloro-N-methylaniline | Acylation | Acetic Anhydride (B1165640), Pyridine | N-(4-chlorophenyl)-N-methylacetamide |
Q & A
Q. Which spectroscopic techniques are most effective for characterizing p-chloro-N-methyl-N-nitrosoaniline?
- 1H/13C NMR identifies substituent positions and methyl/nitroso groups. IR spectroscopy detects N=O stretching (∼1500 cm⁻¹) and C-Cl bonds (∼700 cm⁻¹). Mass spectrometry (MS) confirms molecular weight (e.g., m/z peaks for [M]+ and fragmentation patterns). Cross-validation with high-resolution MS or X-ray crystallography resolves ambiguities .
Q. How do substituents influence the basicity of p-chloro-N-methyl-N-nitrosoaniline compared to aniline?
- The para-chloro and nitroso groups are electron-withdrawing, reducing basicity. Basicity can be quantified via potentiometric titration in non-aqueous solvents (e.g., acetonitrile) to measure pKa shifts. Comparative studies with p-nitroaniline (pKa ∼1.0) and unsubstituted aniline (pKa ∼4.6) highlight substituent effects .
Advanced Research Questions
Q. What computational methods resolve electronic structure contradictions in nitroso-aniline derivatives?
- Hybrid DFT (e.g., B3LYP, CAM-B3LYP) with triple-zeta basis sets (6-311++G(3df)) calculates ionization energies and charge distributions. Discrepancies between experimental and computational data (e.g., ∼0.16 eV difference in ionization energies) are addressed by post-Hartree-Fock methods like CCSD(T) .
Q. How do environmental degradation pathways of p-chloro-N-methyl-N-nitrosoaniline differ from simpler anilines?
- The nitroso group impedes biodegradation by aniline dioxygenase. Advanced studies use GC-MS to identify persistent intermediates (e.g., nitroso-hydroxylamine derivatives) and engineer bacterial strains (via gene cluster modifications) to enhance degradation efficiency .
Q. What strategies reconcile conflicting literature data on the compound’s photodissociation dynamics?
Q. Does tautomerism occur in the nitroso group of p-chloro-N-methyl-N-nitrosoaniline?
- Variable-temperature NMR and computational NBO analysis reveal nitroso-oxime tautomerism. Equilibrium constants (Keq) are quantified in solvents like DMSO-d6, showing temperature-dependent shifts in tautomer populations .
Q. What mechanistic insights explain the genotoxicity of nitroso-aniline derivatives?
- Ames tests and LC-MS/MS identify DNA adducts (e.g., N7-guanine adducts) formed via alkylation by nitroso intermediates. QSAR models correlate substituent electronic parameters (Hammett σ) with mutagenic potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
